molecular formula C10H9BrS B1626228 5-Bromo-2-ethyl-1-benzothiophene CAS No. 360044-66-2

5-Bromo-2-ethyl-1-benzothiophene

Cat. No.: B1626228
CAS No.: 360044-66-2
M. Wt: 241.15 g/mol
InChI Key: MZUYWVIIKVDXOS-UHFFFAOYSA-N
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Description

5-Bromo-2-ethyl-1-benzothiophene is a brominated aromatic organic compound belonging to the benzothiophene family. This compound features a benzene ring fused to a thiophene ring, with a bromine atom and an ethyl group attached at specific positions on the benzothiophene structure. It is known for its utility in various scientific research applications, including chemistry, biology, medicine, and industry.

Synthetic Routes and Reaction Conditions:

  • Bromination of 2-ethylbenzothiophene: This method involves the bromination of 2-ethylbenzothiophene using bromine (Br2) in the presence of a suitable catalyst, such as iron (Fe) or iron(III) bromide (FeBr3), under controlled conditions.

  • Friedel-Crafts Alkylation: Another approach is the Friedel-Crafts alkylation of benzothiophene with ethyl chloride (C2H5Cl) in the presence of aluminum chloride (AlCl3) to introduce the ethyl group, followed by bromination.

Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process is designed to minimize by-products and ensure environmental safety.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-3-oxide.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in the formation of 2-ethylbenzothiophene.

  • Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the bromine atom can be replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.

  • Substitution: Electrophilic substitution reactions often use Lewis acids like aluminum chloride (AlCl3) and various halogenating agents.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including sulfones and sulfoxides.

  • Reduction Products: Hydrogenated derivatives, such as 2-ethylbenzothiophene.

  • Substitution Products: Halogenated or alkylated derivatives, depending on the substituent introduced.

Scientific Research Applications

5-Bromo-2-ethyl-1-benzothiophene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in various chemical reactions. Its applications include:

  • Chemistry: Used in the synthesis of complex organic molecules and as a reagent in organic reactions.

  • Biology: Employed in the study of biological systems and as a tool in biochemical assays.

  • Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

5-Bromo-2-ethyl-1-benzothiophene is similar to other brominated benzothiophenes, such as 5-bromo-3-ethyl-2-methyl-1-benzothiophene and 5-bromo-2-methyl-1-benzothiophene. its unique combination of a bromine atom and an ethyl group at specific positions on the benzothiophene ring sets it apart. These structural differences can lead to variations in reactivity, biological activity, and industrial applications.

Comparison with Similar Compounds

  • 5-bromo-3-ethyl-2-methyl-1-benzothiophene

  • 5-bromo-2-methyl-1-benzothiophene

  • 5-bromo-2-ethyl-3-methyl-1-benzothiophene

Properties

IUPAC Name

5-bromo-2-ethyl-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrS/c1-2-9-6-7-5-8(11)3-4-10(7)12-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUYWVIIKVDXOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469141
Record name 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

360044-66-2
Record name 5-BROMO-2-ETHYL-1-BENZOTHIOPHENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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